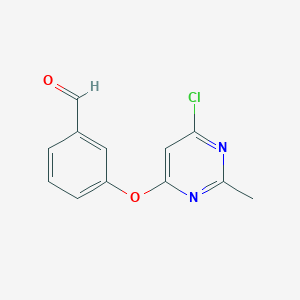

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is also known as 6-Chloro-2-methyl-4-(3-(oxo(phenyl)methyl)phenoxy)pyrimidine, and its molecular formula is C17H13ClN2O2.

科学的研究の応用

Synthesis and Chemical Properties

Research has shown that the manipulation of benzaldehyde derivatives, including those structurally similar to "3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde," plays a crucial role in synthesizing new compounds with potential applications in materials science and catalysis. For example, the reduction of aldehyde groups in certain derivatives leads to the formation of methoxymethyl or methyl analogs, which upon oxidation produce o-benzoquinones, noted for their enhanced photostability (Arsenyev et al., 2016). Furthermore, the creation of Schiff bases from aromatic aldehydes has been investigated for their potential in synthesizing new heterocyclic compounds with significant biological activities (Al-Masoudi et al., 2015).

Catalysis

Benzaldehyde derivatives have been employed as precursors in the synthesis of catalytically active complexes. For instance, sulfonated Schiff base copper(II) complexes derived from reactions involving benzaldehyde derivatives have shown efficiency and selectivity in alcohol oxidation, presenting a new avenue for the development of homogeneous catalysts (Hazra et al., 2015).

Sensor Development

Some benzaldehyde derivatives serve as key components in designing pH-responsive fluorescent sensors. These sensors exhibit significant changes in fluorescence intensity across a specific pH range, making them valuable tools for biological and chemical analysis (Saha et al., 2011).

Molecular Modeling and Drug Design

The interaction of pyrimidine derivatives with various aldehydes, including benzaldehyde analogs, has been explored to synthesize new compounds. These studies often include molecular modeling to predict the compounds' biological activity, highlighting the role of such derivatives in the early stages of drug design and development (Al-Masoudi et al., 2015).

Environmental Applications

Benzaldehyde derivatives have been studied for their potential environmental applications, such as in the transformation and degradation of pollutants. Enrichment cultures have been used to explore the oxidation and reduction pathways of halogenated aromatic aldehydes, shedding light on the environmental fate of such compounds (Neilson et al., 1988).

作用機序

Mode of Action

Based on its structural similarity to pyrimidinamine derivatives, it may interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

特性

IUPAC Name |

3-(6-chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-14-11(13)6-12(15-8)17-10-4-2-3-9(5-10)7-16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDGIROTYGPZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)

![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)

![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2814192.png)

![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2814193.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2814199.png)